molecular formula C17H19ClN4OS B2817761 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185105-43-4

4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2817761
CAS RN: 1185105-43-4
M. Wt: 362.88
InChI Key: VLVKIXAOELIQFT-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups . These include a cyano group (-CN), an isopropyl group (a type of alkyl group), a tetrahydrothiazolo[5,4-c]pyridin-2-yl group (a type of heterocyclic group), and a benzamide group (a type of amide group). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The benzamide group would likely contribute to the rigidity of the molecule, while the tetrahydrothiazolo[5,4-c]pyridin-2-yl group would introduce a ring structure. The isopropyl group would likely add some bulk to the molecule, and the cyano group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the cyano and benzamide groups could potentially increase its polarity, which would influence properties such as solubility and boiling point .

Scientific Research Applications

Synthesis and Reactivity

Research has focused on developing synthetic routes to create various heterocyclic compounds, demonstrating the versatility of cyanoacetamide derivatives in constructing complex molecular structures. For example, studies have reported on the synthesis of compounds with potential antimicrobial and insecticidal activities, showcasing the broad applicability of these molecules in medicinal and agricultural fields. Such research underscores the importance of cyanoacetamide derivatives in facilitating the discovery of new drugs and agrochemicals. (Shatsauskas et al., 2017), (Fadda et al., 2017).

Biological Evaluation

Several studies have evaluated the biological activities of newly synthesized heterocyclic compounds, examining their potential as antimicrobial, anticonvulsant, and antipsychotic agents. This research highlights the crucial role of cyanoacetamide derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and efficacy. These findings pave the way for further investigation into the medicinal applications of such compounds. (Said et al., 2004), (Norman et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on this .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of any biological testing. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-cyano-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS.ClH/c1-11(2)21-8-7-14-15(10-21)23-17(19-14)20-16(22)13-5-3-12(9-18)4-6-13;/h3-6,11H,7-8,10H2,1-2H3,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVKIXAOELIQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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